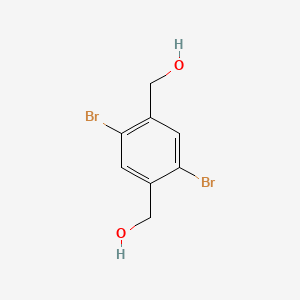
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid
Übersicht
Beschreibung
“3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O2 . It is a heterocyclic compound that is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid” is characterized by a pyrazole ring attached to a benzene ring via a carboxylic acid group . The pyrazole ring contains a methyl group, which contributes to the compound’s unique chemical properties .Physical And Chemical Properties Analysis
“3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid” is a white to yellow solid . It has a molecular weight of 202.21 . The compound has a melting point of 138.5-139.5°C . Its density is predicted to be 1.24±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Herbicide Development
The pyrazole moiety, specifically the 3-methyl-1H-pyrazol-5-yl group, has been utilized in the synthesis of herbicide candidates. These compounds have shown significant herbicidal activity, particularly against barnyard grass, and are being considered as potential alternatives to traditional herbicides .
Pharmaceutical Synthesis
Compounds containing the pyrazole ring, such as 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid, are intermediates in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are investigated for their potential as selective and orally active dipeptidylpeptidase 4 inhibitors, which could be used as antidiabetic agents .
Antifungal Agents
The pyrazole group is a key component in the development of commercial fungicides. The introduction of different substituents on the pyrazole ring, including the 3-methyl-1H-pyrazol-5-yl, has led to the creation of several successful fungicides with broad-spectrum antifungal activity .
Anti-Tobacco Mosaic Virus Activity
Derivatives of 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid have been tested for their efficacy against the tobacco mosaic virus (TMV). These compounds have demonstrated promising in vivo and in vitro activity, suggesting their potential use in combating this plant virus .
Antimicrobial and Antiviral Research
The pyrazole core is integral to the structure of many antimicrobial and antiviral agents. The versatility of the pyrazole ring allows for the synthesis of compounds with a wide range of biological activities, including antibacterial, antiviral, and antifungal properties .
Agrochemicals Development
Pyrazole-containing compounds, such as those derived from 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid, play a significant role in the development of new agrochemicals. Their structural diversity and biological activity make them suitable candidates for the creation of novel pesticides and insecticides .
Safety and Hazards
“3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid” is classified as a non-combustible solid . It carries the hazard statements H302, H315, H319, H335, and H412, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
Related compounds have been shown to interact with dipeptidylpeptidase 4
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . More detailed studies are required to elucidate the specific interactions and changes caused by this compound.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in antidiabetic effects
Result of Action
Related compounds have shown various biological activities, including antidiabetic effects . More research is needed to understand the specific effects of this compound.
Eigenschaften
IUPAC Name |
3-(2-methylpyrazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOMYSVFLSMYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595018 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid | |
CAS RN |
628297-55-2 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


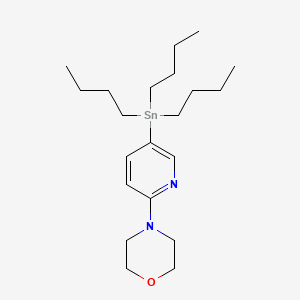

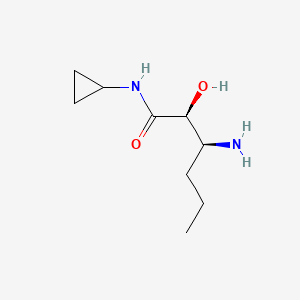

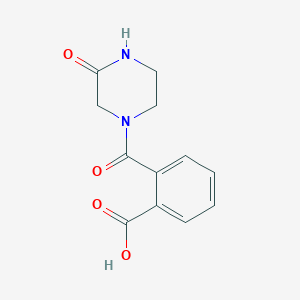
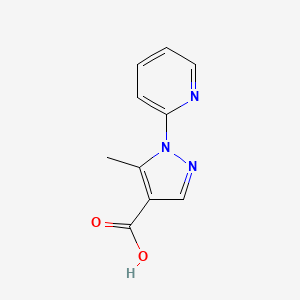

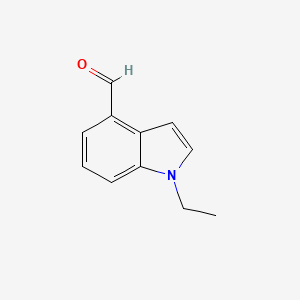

![Isothiazolo[4,3-b]pyridin-3-amine](/img/structure/B1602709.png)

![[4-(Morpholine-4-sulfonyl)phenyl]methanamine](/img/structure/B1602714.png)
